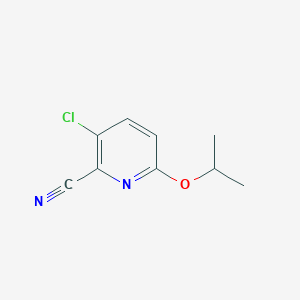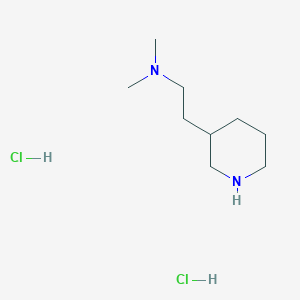![molecular formula C12H16N4 B1522834 ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine CAS No. 1250392-59-6](/img/structure/B1522834.png)
ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in literature . For example, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid . Another synthesis method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic compound with two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The empirical formula of the compound is C5H9N3 .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Aplicaciones Científicas De Investigación
Cu-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
A study by Rao, Mai, and Song (2017) describes a Cu-catalyzed synthesis method of imidazo[1,2-a]pyridine using ethyl tertiary amines as carbon sources. This method is noted for its broad substrate scope, good functional group tolerance, and the production of diversified and valuable products, showcasing the utility of ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine in chemical synthesis (Rao, Mai, & Song, 2017).
Synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] Derivatives
Abe et al. (2010) synthesized ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, demonstrating the utility of ethyl tertiary amines in forming spiro compounds with changing proton signals in NMR spectra (Abe et al., 2010).
Development of Antiulcer Agents
Research by Starrett et al. (1989) involved synthesizing imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although not displaying significant antisecretory activity, several compounds demonstrated good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Synthesis of Pyrrolo[1,2-a]imidazoles and Imidazo[1,2-a]-pyridines
Wang et al. (2015) developed a method for synthesizing pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, showcasing the versatility of ethyl tertiary amines in forming diverse heterocyclic compounds (Wang, Ma, Lin, Yan, & Lin, 2015).
Synthesis of Novel Pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones
Zamora et al. (2004) investigated the imidazo[1,2-a]pyridine system as a synthon for building fused triazines, demonstrating the potential of ethyl tertiary amines in creating biologically active compounds (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).
Green Synthesis of Imidazo[1,2-a]pyridine Derivatives
Wen et al. (2012) developed a green method for synthesizing imidazo[1,2-a]pyridine derivatives, highlighting the environmental benefits of using ethyl tertiary amines in chemical reactions (Wen, Li, Li, & Cao, 2012).
Mecanismo De Acción
Target of Action
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine is a complex compound that interacts with various cellular targets. Compounds containing imidazole rings, like this one, are known to interact with a wide range of biological targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, such as adding a myristoyl group to the n-terminal glycine residue of certain cellular proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The properties of imidazole compounds, such as their solubility, can be influenced by environmental factors such as ph and temperature .
Análisis Bioquímico
Biochemical Properties
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The compound’s imidazole ring can coordinate with the heme iron in cytochrome P450, affecting the enzyme’s activity. Additionally, it may interact with other biomolecules such as nucleic acids and receptors, influencing their function through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound has been shown to affect various cellular processes. It can modulate cell signaling pathways, including those involving protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound may influence the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. For example, its interaction with cytochrome P450 enzymes can inhibit their catalytic activity, affecting the metabolism of other substrates. Furthermore, the compound can influence gene expression by binding to transcription factors or DNA, altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetic properties, such as absorption, distribution, and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, influencing its intracellular concentration. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization within tissues can impact its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interaction with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-14-11(10-5-4-6-13-9-10)12-15-7-8-16(12)2/h4-9,11,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERQMQDZNRSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)
![(3R,5S)-1-Azido-3,5-bis[(~2~H_3_)methyl]tricyclo[3.3.1.1~3,7~]decane](/img/structure/B1522762.png)
![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)


![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B1522768.png)



![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine](/img/structure/B1522772.png)

![tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate](/img/structure/B1522774.png)